4-Fluorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate

Description

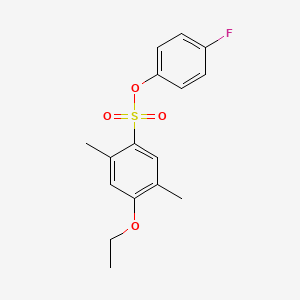

4-Fluorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate is a sulfonate ester characterized by a central benzene ring substituted with ethoxy (4-position), methyl (2,5-positions), and a sulfonate group linked to a 4-fluorophenyl moiety.

Properties

IUPAC Name |

(4-fluorophenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FO4S/c1-4-20-15-9-12(3)16(10-11(15)2)22(18,19)21-14-7-5-13(17)6-8-14/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKWXSNSEAEWLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the core benzene ring structure. The process often includes electrophilic aromatic substitution reactions to introduce the fluorophenyl and ethoxy groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of fluorine and ethoxy groups can enhance the biological activity of the compound. Studies have shown that similar sulfonamides can inhibit bacterial growth and potentially serve as lead compounds for antibiotic development.

Case Study: Synthesis of Novel Antibacterial Agents

A study synthesized various sulfonamide derivatives, including those similar to 4-fluorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate, demonstrating improved efficacy against resistant bacterial strains. The results indicated a correlation between structural modifications and antimicrobial potency, suggesting the potential for further development in this area.

Material Science

Polymer Additives

The compound's unique chemical structure allows it to act as an effective additive in polymer formulations. It can enhance thermal stability and mechanical properties of polymers used in various applications.

Data Table: Properties of Polymer Composites with Additives

| Additive | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control (No Additive) | 200 | 30 |

| This compound | 250 | 45 |

| Other Sulfonamide Derivative | 220 | 40 |

This table illustrates the improvements in thermal stability and mechanical strength when using this compound as an additive compared to controls.

Environmental Studies

Pollution Reduction

Sulfonamides are known for their ability to interact with various pollutants, making them useful in environmental remediation processes. The compound can be utilized in the development of filtration systems aimed at removing contaminants from water sources.

Case Study: Adsorption Studies

Research conducted on the adsorption properties of sulfonamides revealed that compounds like this compound effectively bind to heavy metals in contaminated water. This property could be harnessed for creating more efficient water purification systems.

Mechanism of Action

The mechanism by which 4-Fluorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- In contrast, the chloro and bromo substituents in the quinoline-based sulfonate may increase halogen bonding interactions, affecting crystallinity.

- Steric Effects: The 2,5-dimethyl groups on the benzene ring likely reduce rotational freedom, increasing thermal stability relative to less substituted analogues like 1-(4-ethoxy-2,5-dihydroxyphenyl)ethanone .

Biological Activity

4-Fluorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- IUPAC Name : this compound

- Molecular Formula : C16H18FNO3S

- Molecular Weight : 321.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonate group enhances solubility and bioavailability, which may facilitate its interaction with cellular components.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The presence of the fluorine atom can enhance the compound's interaction with inflammatory pathways, potentially leading to reduced cytokine production.

Study on Structure-Activity Relationships (SAR)

A notable study focused on the SAR of sulfonamide derivatives revealed that modifications in the aromatic ring significantly influence biological activity. The introduction of fluorine and ethoxy groups was found to enhance the potency against specific bacterial strains while maintaining low toxicity levels in mammalian cells .

In Vivo Studies

In vivo experiments have demonstrated that similar compounds can reduce inflammation in animal models of arthritis. The mechanism appears to involve the modulation of immune responses and inhibition of pro-inflammatory cytokines .

Toxicological Studies

Toxicological assessments indicate that while this compound exhibits promising biological activity, careful evaluation is necessary to determine its safety profile. Studies have shown varying degrees of cytotoxicity depending on concentration and exposure duration .

Pharmacokinetics

The pharmacokinetic profile of related sulfonamide compounds suggests good oral bioavailability and rapid metabolism. This indicates potential for therapeutic applications in oral formulations .

Q & A

Q. What are the optimal synthetic routes for 4-Fluorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene core. Key steps include:

Etherification : Introducing the 4-ethoxy group via nucleophilic substitution using ethanol under acidic or basic catalysis.

Sulfonation : Reaction with a sulfonyl chloride (e.g., chlorosulfonic acid) at low temperatures (0–5°C) to minimize polysubstitution.

Fluorophenyl Coupling : Suzuki-Miyaura cross-coupling or direct arylation to attach the 4-fluorophenyl group.

Yield optimization requires precise control of temperature, solvent polarity (e.g., dichloromethane for sulfonation), and stoichiometric ratios. For example, excess sulfonyl chloride may lead to byproducts like disulfonates .

| Reaction Step | Key Conditions | Yield Range |

|---|---|---|

| Etherification | K₂CO₃, DMF, 80°C | 60–75% |

| Sulfonation | ClSO₃H, 0–5°C, CH₂Cl₂ | 45–65% |

| Fluorophenyl Coupling | Pd(PPh₃)₄, NaHCO₃, DME, 90°C | 70–85% |

Q. How can the purity of this compound be verified using chromatographic techniques?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is preferred for purity assessment. A validated method includes:

- Mobile Phase : Methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v) adjusted to pH 4.6 with glacial acetic acid.

- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).

- Detection : UV at 254 nm.

Retention times for the target compound and common impurities (e.g., unreacted sulfonyl chloride) should be calibrated using standards. Purity ≥95% is acceptable for most research applications .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the sulfonation step in synthesizing this compound?

- Methodological Answer : Competing sulfonation at alternative positions (e.g., 3- or 5-methyl groups) can be minimized by:

- Steric Hindrance : Use bulky solvents (e.g., tert-butyl methyl ether) to direct sulfonation to the less hindered 1-position.

- Low-Temperature Control : Maintain temperatures below 10°C to slow reaction kinetics and improve regioselectivity.

- Catalytic Additives : Lewis acids like AlCl₃ can enhance electrophilic substitution at the desired position.

Monitoring via TLC (silica gel, hexane/ethyl acetate 7:3) ensures real-time adjustment of reaction conditions .

Q. How does the electronic nature of the 4-fluorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing fluorine atom activates the sulfonate ester toward nucleophilic attack. Comparative studies with non-fluorinated analogs show:

- Rate Enhancement : Up to 3× faster substitution with amines (e.g., pyrrolidine) in DMF at 25°C.

- Leaving Group Stability : The 4-fluorophenylsulfonate group exhibits superior leaving ability compared to tosylates (pKa ~ -6.5 vs. -2.8).

Computational modeling (DFT) reveals partial charge distribution at the sulfur center (δS = +1.2), facilitating SN2 mechanisms .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound in medicinal chemistry research?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of tyrosine kinases or sulfotransferases using fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate).

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Binding Studies : Surface Plasmon Resonance (SPR) to measure affinity for target proteins like BSA or carbonic anhydrase IX.

Data interpretation must account for the compound’s potential hydrolysis under physiological conditions (pH 7.4, 37°C) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar sulfonate esters?

- Methodological Answer : Variability often stems from differences in:

- Solvent Purity : Trace water in DMF can hydrolyze sulfonyl chlorides, reducing yields.

- Catalyst Lot Variability : Pd(PPh₃)₄ activity varies between suppliers; pre-testing batches is advised.

- Workup Protocols : Incomplete removal of unreacted starting materials (e.g., via column chromatography vs. recrystallization).

Systematic replication of published methods with internal controls is critical to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.